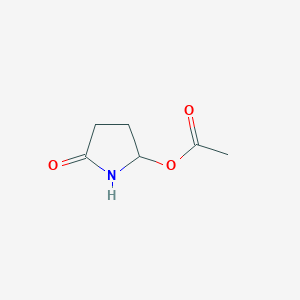

5-Acetoxy-2-pyrrolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-oxopyrrolidin-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)10-6-3-2-5(9)7-6/h6H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAYZYOKEYOXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518497 | |

| Record name | 5-Oxopyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86976-20-7 | |

| Record name | 5-Oxopyrrolidin-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Pyrrolidinone Derivatives in Contemporary Organic Synthesis

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. acs.orgnih.govresearchgate.net This structural motif is present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. nih.govnih.govrsc.org The inherent chemical features of the pyrrolidinone system, including the amide functionality and the potential for stereocenters, make it an attractive target for synthetic chemists.

The development of synthetic methodologies to construct and functionalize the pyrrolidinone core is a vibrant area of research. rsc.orgrsc.orgvjol.info.vn Modern organic synthesis has seen a surge in the development of efficient and stereoselective methods for preparing pyrrolidinone derivatives. These strategies often employ transition-metal catalysis, organocatalysis, and multicomponent reactions to achieve high levels of complexity and diversity in the resulting molecules. acs.orgrsc.orgrsc.org The ability to introduce a variety of substituents onto the pyrrolidinone ring allows for the fine-tuning of its steric and electronic properties, thereby influencing its reactivity and biological profile. nih.govresearchgate.net

The significance of pyrrolidinone derivatives is underscored by their application as key intermediates in the synthesis of complex alkaloids and other biologically active compounds. researchgate.net The rigid, yet three-dimensional, nature of the pyrrolidinone scaffold provides a robust platform for the spatial arrangement of functional groups, a critical aspect in the design of molecules that interact with biological targets. nih.govresearchgate.net

Strategic Importance of the 5 Acetoxy 2 Pyrrolidinone Scaffold in Chemical Research

Asymmetric Alkylation Approaches to Functionalized 5-Acetoxy-2-pyrrolidinones

Asymmetric alkylation provides a direct route to introduce chiral carbon substituents at the C5 position of the pyrrolidinone ring, setting a crucial stereocenter for the synthesis of bicyclic alkaloids and other complex targets.

The reaction demonstrates broad applicability, with various chiral tin(II) enolates reacting effectively to produce the desired alkylated lactams with diastereomeric excesses (de) ranging from 91% to 98%. acs.orgresearchgate.net

Table 1: Asymmetric Alkylation of this compound with Chiral Tin(II) Enolates

| Entry | Chiral Auxiliary Acyl Group | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Propanoyl | 5-(1-Oxopropyl)-2-pyrrolidinone derivative | 92 | 91 |

| 2 | Phenylacetyl | 5-(1-Oxo-2-phenylethyl)-2-pyrrolidinone derivative | 67 | 94 |

| 3 | 3-Phenylpropanoyl | 5-(1-Oxo-3-phenylpropyl)-2-pyrrolidinone derivative | 78 | 97 |

| 4 | Butanoyl | 5-(1-Oxobutyl)-2-pyrrolidinone derivative | 73 | 91 |

| Data sourced from Nagao et al., J. Org. Chem. 1990, 55, 1148-1156. acs.org |

This strategy is not limited to tin enolates; other nucleophiles can be added to N-acyliminium ions generated from this compound and its analogues. For instance, the addition of chiral titanium(IV) enolates has also been studied, affording 2-substituted pyrrolidines with excellent diastereoselection (>95:5 d.r.). scielo.br The stereochemical outcome is influenced by the nature of the N-acyl group on the enolate precursor and the carbamate (B1207046) protecting group on the pyrrolidinone ring. scielo.brscielo.br

Electrochemical Functionalization Strategies

Electrochemical methods offer a powerful and sustainable alternative for the functionalization of azaheterocycles, including the precursors to this compound derivatives. These methods enable direct C-H bond activation, avoiding the need for pre-functionalized substrates.

A recently developed electrochemical protocol allows for the vicinal C-H difunctionalization of saturated azaheterocycles like pyrrolidine (B122466). nih.govacs.org The method involves subjecting a protected pyrrolidine, such as 1-(phenylsulfonyl)pyrrolidine, to a mixture of hydrochloric acid, acetic acid, and acetic anhydride in an undivided electrochemical cell at a constant current. nih.govorganic-chemistry.orgnih.gov This process results in the stereoselective formation of an α-acetoxy-β-chloro derivative, specifically trans-3-chloro-1-(phenylsulfonyl)pyrrolidin-2-yl acetate (B1210297), in high yield. nih.govacs.org

The resulting α-acetoxy group serves as a versatile handle that can be readily displaced by a wide array of nucleophiles, including alkyl, aryl, allyl, alkynyl, and alkoxy groups, in the presence of a Lewis acid like BF₃·OEt₂. nih.govorganic-chemistry.org This two-step sequence enables the rapid diversification of simple pyrrolidines at two adjacent positions, providing access to a broad range of functionalized building blocks. nih.govnih.gov The strategy has also been extended to piperidines and oxoheterocycles. nih.govacs.org

The core of the electrochemical strategy is a highly regioselective and stereoselective acetoxychlorination reaction. nih.govorganic-chemistry.org The functionalization occurs specifically at the C2 (α) and C3 (β) positions of the pyrrolidine ring. nih.gov The reaction exhibits high stereoselectivity, exclusively yielding the trans diastereomer of the α-acetoxy-β-chloro product. nih.govacs.org

The proposed mechanism initiates with the anodic oxidation of chloride to generate a chlorine radical. organic-chemistry.org This radical then abstracts a hydrogen atom from the azaheterocycle, leading to an intermediate that ultimately yields the difunctionalized product. organic-chemistry.org The robustness of this method is demonstrated across various substituted pyrrolidine and piperidine (B6355638) substrates. nih.gov

Table 2: Electrochemical Vicinal Acetoxychlorination and Subsequent Functionalization of Azaheterocycles

| Substrate | Nucleophile/Reagent | Product | Yield (%) |

| 1-(Phenylsulfonyl)pyrrolidine | Me₂Zn | trans-3-Chloro-2-methyl-1-(phenylsulfonyl)pyrrolidine | 85 |

| 1-(Phenylsulfonyl)pyrrolidine | Allyl-TMS | trans-2-Allyl-3-chloro-1-(phenylsulfonyl)pyrrolidine | 81 |

| 1-(Phenylsulfonyl)piperidine | Me₂Zn | trans-3-Chloro-2-methyl-1-(phenylsulfonyl)piperidine | 80 |

| 1-(Phenylsulfonyl)piperidine | i-Pr₂Zn | trans-3-Chloro-2-isopropyl-1-(phenylsulfonyl)piperidine | 72 |

| Data sourced from Kundu et al., J. Am. Chem. Soc. 2024, 146, 1794-1798. nih.govorganic-chemistry.org |

N-Acyliminium Ion Based Synthetic Pathways

N-Acyliminium ions are highly valuable electrophilic intermediates in organic synthesis, and they are central to many synthetic routes involving this compound. The acetoxy group at the C5 position serves as an excellent leaving group, facilitating the formation of the N-acyliminium ion upon treatment with a Lewis acid. acs.org

These intermediates readily react with a diverse range of nucleophiles. Nucleophilic substitution reactions using silicon-based nucleophiles, such as silyl (B83357) enol ethers and allylsilanes, can be efficiently catalyzed by triisopropylsilyltrifluoromethane (B13428391) sulfonate (TIPSOTf) to form new C-C bonds at the C5 position. acs.org Furthermore, a one-step protocol has been developed to synthesize acetoxy lactams directly from imides, which proceeds via the in situ formation of an N-acyliminium ion intermediate. researchgate.net The reaction of N-acyliminium ions derived from 5-alkoxy-2-pyrrolidinone (a close analogue) with 1,3-dienes has been shown to proceed in a stepwise, pseudo-Diels-Alder fashion to create indolizidinone frameworks. cdnsciencepub.com These examples highlight the versatility of N-acyliminium ions generated from this compound and related precursors as a general strategy for constructing functionalized pyrrolidine derivatives. acs.orgcdnsciencepub.com

Generation and Interception of N-Acyliminium Ions from this compound Precursors

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of nitrogen-containing heterocycles. scielo.br this compound is a common and effective precursor for generating cyclic N-acyliminium ions. researchgate.netqub.ac.uk The acetoxy group at the 5-position acts as a good leaving group, facilitating the formation of the N-acyliminium ion under appropriate conditions, often involving a Lewis acid or protic acid catalyst. researchgate.netcdnsciencepub.com

This in situ generation allows for immediate interception by a wide range of nucleophiles. The enhanced electrophilicity of N-acyliminium ions makes them highly susceptible to attack by carbon nucleophiles, leading to the formation of 2-substituted pyrrolidines. scielo.br This strategy has been widely employed in the synthesis of various alkaloids and other biologically active compounds. scielo.brnih.gov A one-step protocol for synthesizing acetoxy lactams from imides involves a regiospecific reduction with LiEt3BH, followed by trapping the intermediate with acetic anhydride. researchgate.net

The versatility of this method is demonstrated by the successful addition of various nucleophiles, including silyl enolates, allylsilanes, and organometallic reagents. researchgate.netacs.org For instance, the addition of silylated carbon nucleophiles to cyclic N-acyliminium ions derived from 5-acetoxylactams can be promoted by indium(III) chloride (InCl3). researchgate.net Similarly, triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) has been shown to be an efficient catalyst for the nucleophilic substitution of this compound with silicon-based nucleophiles. acs.org

Stereoselective Additions to Cyclic N-Acyl Iminium Ions

A significant advantage of using N-acyliminium ions derived from precursors like this compound is the potential for stereocontrol in the addition of nucleophiles. scielo.br The facial selectivity of the attack on the planar N-acyliminium ion can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries or catalysts.

The addition of chiral enolates, for example, has been a successful strategy for achieving high diastereoselectivity. The reaction of chlorotitanium (IV) enolates derived from N-acyloxazolidin-2-ones with 5-membered N-acyliminium ions has been shown to proceed with moderate to good diastereomeric ratios, ranging from 5:1 to 14:1. scielo.br The stereochemical outcome is influenced by the ring size of the N-acyliminium ion and the N-acyl group in the enolate precursor. scielo.brscielo.br Specifically, 5-membered N-acyliminium ions generally exhibit better diastereoselection compared to their 6-membered counterparts. scielo.brscielo.br

The synthesis of (-)-stemoamide provides a practical application of this methodology, where a chiral N-acyl thiazolidinethione is added to a cyclic N-acyliminium ion generated from 5-acetoxy-N-crotyl pyrrolidinone to establish the crucial stereochemistry at the C9a position. nih.gov The addition of chiral boron enolates to cyclic N-acyliminium ions has also been explored, leading to the stereocontrolled synthesis of the pyrrolizidine (B1209537) ring system. acs.org

Below is a table summarizing the diastereomeric ratios (d.r.) and yields for the addition of various titanium enolates to N-acyliminium ions generated from this compound precursors.

| Enolate Precursor | N-Acyliminium Ion Precursor | Product | Yield (%) | d.r. | Reference |

| N-propionyl oxazolidinone | 5-acetoxy-N-benzyl-2-pyrrolidinone | 2-substituted pyrrolidine | 70-90 | 5:1 - 14:1 | scielo.brscielo.br |

| (S)-N-phenylacetyloxazolidinone | 5-acetoxy-N-benzyl-2-pyrrolidinone | 2-substituted pyrrolidine | 70 | >95:5 | scielo.brscielo.br |

| Chiral N-acyl thiazolidinethione | 5-acetoxy-N-crotyl pyrrolidinone | Iminium ion addition product | - | - | nih.gov |

General Synthetic Routes to Pyrrolidinone Derivatives with Relevance to this compound

Beyond the direct use of this compound, broader synthetic strategies for constructing the pyrrolidinone core are relevant, as they can provide access to precursors for this key intermediate.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. tandfonline.comnih.gov Several MCRs have been developed for the synthesis of the pyrrolidinone skeleton. tandfonline.com These reactions often involve the condensation of an amine, an aldehyde, and a dicarbonyl compound or its equivalent. nih.gov

For instance, the three-component reaction of aldehydes, amines, and cyclopropane (B1198618) dicarboxylate can yield pyrrolidine derivatives. tandfonline.com Another approach involves the reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid in a catalyst-free, one-pot, three-component reaction. tandfonline.com The Ugi four-component reaction (U-4CR) is another powerful tool that can be adapted for the synthesis of pyrrolidinone-containing scaffolds. beilstein-journals.org

The following table provides examples of MCRs used to synthesize pyrrolidinone derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aldehydes, Amines, Cyclopropane dicarboxylate | CeCl₃ | Pyrrolidine derivatives | tandfonline.com |

| Three-component | Chalcone derivatives, Isatin, L-4-thiazolidine carboxylic acid | Catalyst-free, MeOH | Thiazolo-pyrrolidine hybrids | tandfonline.com |

| Four-component (Ugi) | γ-Aminobutyric acid, Carbonyl compound, Isocyanide | - | 2-Oxo-1-pyrrolidino acetamide | beilstein-journals.org |

Classical methods for forming the pyrrolidinone ring often involve intramolecular cyclization reactions. Cyclodehydration of γ-amino acids is a direct route to 2-pyrrolidinones. researchgate.net For example, the enzymatic ring-closing of γ-aminobutyrate (GABA) to 2-pyrrolidinone (B116388) has been demonstrated. researchgate.net

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines. nih.gov Another approach involves the intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by Tf₂O, to afford 2-substituted pyrrolidines. organic-chemistry.org Furthermore, a modular synthesis of highly substituted 3-azapyrroles has been developed through a sequence involving N-H bond insertion followed by cyclodehydration. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Acetoxy 2 Pyrrolidinone

Electrophilic and Nucleophilic Reactions at the C-5 Position

5-Acetoxy-2-pyrrolidinone serves as a valuable precursor for the generation of N-acylimminium ions. sci-hub.secolab.ws This reactive intermediate is formed from the elimination of the acetoxy group at the C-5 position, which then facilitates reactions with a variety of nucleophiles. The reactivity of this compound has been compared to that of 5-alkoxy-2-pyrrolidinones and 3-pyrrolin-2-ones, demonstrating its utility in forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. sci-hub.se

The reactions of this compound with several nucleophiles have been investigated, showcasing its versatility in the synthesis of 5-substituted 2-pyrrolidinones. These reactions are typically carried out under various conditions, including in the absence of a solvent, in the presence of a base like sodium hydride in benzene, or in acetic acid. sci-hub.se The outcomes of these reactions highlight the synthetic potential of this compound as an electrophile.

A notable aspect of these reactions is the in-situ generation of the N-acylimminium ion, which readily reacts with nucleophiles present in the reaction mixture. This reactivity profile makes this compound a key building block for introducing diverse functional groups at the C-5 position of the pyrrolidinone ring. The following table summarizes the reactions of this compound with various nucleophiles and the corresponding yields of the 5-substituted 2-pyrrolidinone (B116388) products. sci-hub.se

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| Benzyl Carbamate (B1207046) | A: 110°C, 1h | 5-(Benzyloxycarbonylamino)-2-pyrrolidinone | 64 |

| Acetamide | A: 120°C, 3h | 5-Acetamido-2-pyrrolidinone | 52.7 |

| N,N-Diethylaniline | A: 120°C, 3h | 5-(4-Diethylaminophenyl)-2-pyrrolidinone | 94 |

| Indole | C: 110°C, 1h | 5-(Indol-1-yl)-2-pyrrolidinone | 47.6 |

| 3-Methylindole | C: 110°C, 1h | 5-(3-Methylindol-1-yl)-2-pyrrolidinone | 53.2 |

| 2-Methylindole | C: 110°C, 1h | 5-(2-Methylindol-1-yl)-2-pyrrolidinone | 72.2 |

| Isopropylidene Malonate | A: 120°C, 3h | 2-(2-Oxo-pyrrolidin-5-yl)acetic acid | 58.9 |

| Thiophenol | B: reflux, 3h | 5-(Phenylthio)-2-pyrrolidinone | 69.1 |

| Anisole | A: 120°C, 3h (with AlCl3) | 5-(4-Methoxyphenyl)-2-pyrrolidinone | 81.4 |

Reaction Conditions: A: no solvent; B: in the presence of NaH (equimolar) in benzene; C: in acetic acid.

Exploration of Cycloaddition Reactivity in Acetoxy-Substituted Heterocycles

While specific studies on the cycloaddition reactivity of this compound are not extensively documented, the broader class of pyrrolidine-containing heterocycles is frequently synthesized and functionalized through various cycloaddition reactions. The pyrrolidine (B122466) ring is a common motif in numerous natural products and bioactive compounds, and its synthesis often relies on [3+2] cycloaddition strategies. mdpi.com

One of the most prevalent methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.org This approach allows for the stereoselective synthesis of densely substituted pyrrolidines. acs.org For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields a wide array of proline derivatives with high regio- and diastereoselectivity. acs.org Glycine-based [3+2] cycloadditions are also a powerful tool for creating pyrrolidine-containing polycyclic compounds. mdpi.com

Although direct examples involving this compound as a substrate in cycloaddition reactions are scarce, the presence of the acetoxy group suggests potential for its participation in or influence on such reactions. The acetoxy group can act as a leaving group to first form an unsaturated intermediate, which could then undergo a cycloaddition reaction. Further research in this area could unveil novel synthetic pathways utilizing this compound in cycloaddition chemistry.

Rearrangement and Cyclization Pathways in this compound Transformations

The pyrrolidinone scaffold is susceptible to various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic systems. While specific rearrangement pathways starting directly from this compound are not widely reported, related transformations of similar structures provide insight into its potential reactivity.

One relevant transformation is the base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.govacs.org This process involves the formation of a five-membered ring and a subsequent rearrangement, highlighting the accessibility of different oxidation states and substitution patterns on the pyrrolidinone core.

Furthermore, pyrrolidine derivatives can undergo ring contraction to form cyclobutane (B1203170) structures. acs.org This type of rearrangement, while not directly involving this compound, demonstrates the skeletal flexibility of the pyrrolidine ring. Additionally, enaminones derived from N-phenacylpyrrolidin-2-ones can be cyclized to form pyrrolizines under acidic conditions, showcasing another mode of intramolecular cyclization. researchgate.net

These examples suggest that this compound could potentially undergo elimination of acetic acid to form an endocyclic or exocyclic double bond, which could then participate in intramolecular cyclizations or rearrangements. The acetoxy group could also be displaced intramolecularly by a nucleophilic side chain to form bicyclic products.

Derivatization Reactions and Functional Group Interconversions of the Acetoxy Moiety

The primary role of the acetoxy group in this compound is to function as a good leaving group, facilitating the formation of an N-acylimminium ion. sci-hub.se This characteristic is central to its utility in synthesis, as the acetoxy moiety is readily displaced by a wide range of nucleophiles. sci-hub.se Therefore, the most significant functional group interconversion involving the acetoxy group is its substitution.

The conversion of 5-ethoxy-2-pyrrolidinone (B104525) to this compound in acetic acid demonstrates an interconversion between different leaving groups at the C-5 position. sci-hub.se This highlights the ability to modify the substituent at this position to tune the reactivity of the molecule.

While direct derivatization of the acetoxy group itself (e.g., hydrolysis to the corresponding 5-hydroxy-2-pyrrolidinone) is plausible, the literature primarily focuses on its displacement. The synthetic utility of this compound lies in its ability to act as a stable precursor to the highly reactive N-acylimminium ion, which then allows for the introduction of a diverse array of functional groups at the C-5 position. This effective "functional group interconversion" via substitution of the acetoxy group is a key feature of the chemical reactivity of this compound.

Stereochemical Control and Stereoselectivity in 5 Acetoxy 2 Pyrrolidinone Chemistry

Diastereoselectivity in Alkylation and Functionalization Reactions

The generation of N-acyliminium ions from 5-acetoxy-2-pyrrolidinone provides a key intermediate for alkylation and functionalization reactions. The facial selectivity of nucleophilic attack on this planar species is a crucial determinant of the diastereochemical outcome. Research in this area has often focused on the use of chiral nucleophiles or the incorporation of a chiral auxiliary on the pyrrolidinone ring to direct the approach of the incoming nucleophile.

While specific studies detailing extensive diastereoselective alkylation directly on a simple, unsubstituted this compound are not broadly available in the public domain, the principles can be inferred from reactions of similar N-acyliminium ion precursors. For instance, the addition of nucleophiles to an N-acyliminium ion can be influenced by existing stereocenters on the pyrrolidinone ring or on the N-acyl group.

In a foundational study on the reactivity of this compound, its utility as a precursor for an N-acylimminium ion was demonstrated through reactions with various nucleophiles. While this work primarily focused on the scope of the nucleophiles, it laid the groundwork for further stereochemical investigations. sci-hub.se The products of these reactions, 5-substituted-2-pyrrolidinones, possess a stereocenter at the C5 position. In the absence of any chiral influence, a racemic mixture of these products would be expected.

The following table summarizes the reactions of this compound with different nucleophiles, as reported in the literature. It is important to note that this initial work did not report on the diastereoselectivity of these reactions.

Table 1: Reactions of this compound with Various Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzyl carbamate (B1207046) | 5-(Benzylcarbamoyl)-2-pyrrolidinone | 85 |

| Acetamide | 5-Acetamido-2-pyrrolidinone | 70 |

| Indole | 5-(Indol-1-yl)-2-pyrrolidinone | 95 |

| N,N-Diethylaniline | 5-(4-Diethylaminophenyl)-2-pyrrolidinone | 60 |

Enantioselective Synthesis and Chiral Induction Strategies

Achieving enantioselectivity in reactions of this compound is a significant challenge, often addressed by employing chiral catalysts or auxiliaries to create a chiral environment around the reactive N-acyliminium ion intermediate. These strategies aim to differentiate between the two enantiotopic faces of the iminium ion, leading to the preferential formation of one enantiomer of the product.

Several general strategies for the enantioselective synthesis of substituted pyrrolidines have been developed, which can be conceptually applied to reactions involving this compound:

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the N-acyliminium ion or the incoming nucleophile, creating a chiral complex that directs the nucleophilic attack to one face of the iminium ion.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can protonate the acetoxy group, facilitating its departure and the formation of a chiral ion pair with the N-acyliminium ion. This chiral environment then dictates the stereochemical course of the subsequent nucleophilic addition.

Chiral Auxiliary Control: A chiral auxiliary can be temporarily attached to the pyrrolidinone nitrogen. The steric and electronic properties of the auxiliary block one face of the resulting N-acyliminium ion, forcing the nucleophile to attack from the less hindered face. wikipedia.org After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

While specific examples of highly enantioselective reactions starting directly from this compound are not extensively documented in readily accessible literature, the broader field of asymmetric pyrrolidine (B122466) synthesis provides a strong foundation for these approaches. nih.gov

Factors Influencing Stereochemical Outcome: Substrate, Reagent, and Catalyst Effects

The stereochemical outcome of reactions involving this compound is a delicate interplay of various factors related to the substrate, the attacking reagent (nucleophile), and any catalyst employed.

Substrate Effects:

Substitution on the Pyrrolidinone Ring: The presence of substituents on the pyrrolidinone ring can create steric hindrance, directing the incoming nucleophile to the less hindered face of the N-acyliminium ion intermediate.

N-Substituent: The nature of the substituent on the nitrogen atom can influence the conformation and reactivity of the N-acyliminium ion, thereby affecting the stereochemical outcome. Bulky N-substituents can impart significant facial bias.

Reagent Effects:

Nucleophile Structure: The size and structure of the nucleophile are critical. Bulky nucleophiles will preferentially attack from the less sterically encumbered face of the N-acyliminium ion. The nature of the nucleophile (e.g., hard vs. soft) can also play a role in the transition state geometry and thus the stereoselectivity.

Chiral Nucleophiles: The use of enantiomerically pure nucleophiles can lead to diastereoselective product formation through a process of mutual recognition between the chiral nucleophile and the prochiral N-acyliminium ion.

Catalyst and Lewis Acid Effects:

Lewis Acids: The choice of Lewis acid used to generate the N-acyliminium ion from this compound can significantly impact stereoselectivity. Different Lewis acids can lead to different levels of ion pair separation and aggregation, which in turn affects the geometry of the transition state. The size of the Lewis acid and its coordination properties can also introduce steric bias.

Chiral Catalysts: As discussed previously, chiral Lewis acids and chiral Brønsted acids are instrumental in inducing enantioselectivity. The structure of the catalyst, including the chiral ligand and the metal center (in the case of Lewis acids), is a key determinant of the degree and sense of asymmetric induction. The catalyst loading and the reaction conditions (temperature, solvent) must be carefully optimized to achieve high stereoselectivity.

The interplay of these factors is complex, and achieving high levels of stereocontrol often requires careful optimization of the reaction conditions.

Applications of 5 Acetoxy 2 Pyrrolidinone As a Key Synthetic Intermediate

Total Synthesis of Complex Natural Products

The strategic application of 5-acetoxy-2-pyrrolidinone as a chiral precursor has enabled the efficient total synthesis of several classes of alkaloids, demonstrating its value in the assembly of intricate polycyclic systems.

Pyrrolizidine (B1209537) Alkaloids (e.g., (-)-Trachelanthamidine)

While the utility of N-acyliminium ions derived from pyroglutamic acid derivatives is well-established in the synthesis of the pyrrolizidine alkaloid core, specific and detailed synthetic routes commencing directly from this compound for the total synthesis of (-)-Trachelanthamidine are not extensively detailed in readily available literature. General strategies often involve the generation of a key bicyclic lactam intermediate through the intramolecular cyclization of an N-acyliminium ion precursor. The subsequent reduction of the lactam functionality then yields the characteristic pyrrolizidine skeleton.

A representative, though not directly starting from this compound, synthetic approach is outlined below:

| Step | Reaction | Key Features |

| 1 | Generation of N-acyliminium ion | Typically from a 5-alkoxy or 5-hydroxy-2-pyrrolidinone derivative in the presence of a Lewis acid. |

| 2 | Intramolecular cyclization | Nucleophilic attack of a tethered side chain onto the iminium ion to form the bicyclic core. |

| 3 | Reduction | Reduction of the lactam carbonyl group to afford the final pyrrolizidine alkaloid. |

This table represents a generalized pathway for the synthesis of pyrrolizidine alkaloids and does not depict a specific synthesis starting from this compound.

Indolizidine Alkaloids (e.g., (-)-Epilupinine, (+)-Epilupinine)

Similar to the pyrrolizidine alkaloids, the synthesis of indolizidine alkaloids such as (-)- and (+)-Epilupinine often capitalizes on the reactivity of N-acyliminium ion precursors. However, a direct and detailed synthetic pathway originating from this compound for these specific targets is not prominently featured in the reviewed literature. The general synthetic strategy would likely involve the construction of the indolizidine core through an intramolecular cyclization reaction mediated by the N-acyliminium ion, followed by functional group manipulations to arrive at the target natural products.

Stemoamide and Analogous Structures

A significant application of this compound in natural product synthesis is demonstrated in the total synthesis of (-)-stemoamide. The synthesis of this structurally complex Stemona alkaloid was successfully achieved utilizing 5-acetoxy-N-crotyl pyrrolidinone as a key starting material nih.gov.

The synthetic strategy hinged on the generation of a cyclic N-acyl iminium ion from the 5-acetoxy-N-crotyl pyrrolidinone precursor. This reactive intermediate then underwent a highly stereoselective addition of a chiral N-acyl thiazolidinethione. This crucial step established the stereochemistry at the C9a position of the stemoamide core. Subsequent transformations, including a stereoselective MgBr2-catalyzed anti-aldol reaction, were employed to install the remaining stereocenters at C8 and C9, ultimately leading to the successful total synthesis of (-)-stemoamide nih.gov.

Key Synthetic Steps in the Total Synthesis of (-)-Stemoamide:

| Starting Material | Key Intermediate | Key Reactions | Product |

| 5-Acetoxy-N-crotyl pyrrolidinone | Cyclic N-acyl iminium ion | Stereoselective addition of a chiral N-acyl thiazolidinethione, Stereoselective MgBr2-catalyzed anti-aldol reaction | (-)-Stemoamide |

Precursors for Advanced Pharmaceutical Intermediates

The pyrrolidinone core is a prevalent motif in a multitude of pharmaceutically active compounds. This compound, as a readily accessible and reactive building block, serves as a valuable precursor for the synthesis of more complex pharmaceutical intermediates. Its ability to introduce substituents at the 5-position via N-acyliminium ion chemistry allows for the construction of a diverse array of substituted pyrrolidinones, which are key components of various therapeutic agents.

While specific examples of blockbuster drugs directly synthesized from this compound are not extensively documented in the public domain, the fundamental reactivity of this compound makes it an attractive starting point for the synthesis of analogues and novel chemical entities in drug discovery programs. For instance, the synthesis of various 5-substituted-2-pyrrolidinones can lead to intermediates for potential antiviral, anticancer, and central nervous system-acting agents.

Building Blocks for Diverse Heterocyclic Architectures

Beyond its application in alkaloid synthesis, this compound is a versatile building block for the construction of a wide range of diverse heterocyclic architectures. The N-acyliminium ion generated from this precursor can react with a variety of nucleophiles, leading to the formation of new heterocyclic rings and functionalized pyrrolidinone derivatives.

This reactivity enables its use in:

Annulation reactions: The intramolecular trapping of the N-acyliminium ion by a tethered nucleophile can lead to the formation of fused bicyclic and polycyclic heterocyclic systems.

Intermolecular reactions: Reaction with external nucleophiles, such as indoles, electron-rich aromatic compounds, and active methylene (B1212753) compounds, provides a straightforward route to 5-substituted pyrrolidinones, which can be further elaborated into more complex heterocyclic structures.

The ability to introduce a wide range of substituents at the 5-position of the pyrrolidinone ring makes this compound a valuable tool for generating molecular diversity in the synthesis of novel heterocyclic compounds for various applications, including materials science and medicinal chemistry.

Computational and Theoretical Investigations of 5 Acetoxy 2 Pyrrolidinone Reactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been widely applied to investigate the properties and reaction mechanisms of molecules, including the N-acyliminium ions generated from 5-acetoxy-2-pyrrolidinone. These calculations provide a detailed understanding of the electronic structure and energetics of reactants, intermediates, transition states, and products.

In the context of reactions involving precursors to N-acyliminium ions, DFT calculations have been used to:

Confirm the structure of reactive intermediates: For instance, in studies of cyclic N-acyliminium ions, DFT calculations have been used to compare calculated infrared spectra with experimental data obtained through infrared ion spectroscopy, confirming the structure of the gas-phase ions. sdu.dk

Investigate reaction pathways: DFT can map out the potential energy surface of a reaction, helping to determine whether a reaction proceeds through a concerted or stepwise mechanism. This is crucial for understanding cycloaddition reactions and nucleophilic additions involving the N-acyliminium ion intermediate.

Analyze molecular orbitals: Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, helps in understanding the reactivity and regioselectivity of reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the N-acyliminium ion.

Transition State Analysis and Energy Profiles

The elucidation of transition state structures and the calculation of their corresponding energy barriers are fundamental to understanding reaction kinetics and selectivity. For reactions involving the N-acyliminium ion derived from this compound, transition state analysis provides critical insights into how different factors influence the reaction outcome.

Key applications of transition state analysis in this area include:

Determination of Rate-Determining Steps: By calculating the energy of various transition states along a reaction coordinate, the rate-determining step can be identified. This information is vital for optimizing reaction conditions to improve reaction rates and yields.

Understanding Stereoselectivity: The relative energies of diastereomeric transition states leading to different stereoisomeric products can be calculated. The observed stereoselectivity of a reaction is often a direct consequence of the energy difference between these competing transition states. For example, in nucleophilic additions to substituted cyclic N-acyliminium ions, the preferred formation of a cis or trans product can be explained by the lower energy of the corresponding transition state. nih.gov

Evaluation of Catalyst Effects: Computational methods can model the interaction of a catalyst with the reactants and transition states. This allows for an understanding of how a catalyst lowers the activation energy of a desired reaction pathway, thereby increasing the reaction rate and potentially influencing selectivity.

The following table provides a hypothetical example of a DFT-calculated energy profile for a nucleophilic addition to an N-acyliminium ion, illustrating the concepts of transition state analysis.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | N-acyliminium ion and nucleophile |

| Transition State (endo) | +15.2 | Transition state leading to the endo product |

| Transition State (exo) | +17.8 | Transition state leading to the exo product |

| Endo Product | -5.4 | Thermodynamically favored product |

| Exo Product | -3.1 | Kinetically disfavored product |

Note: This is a representative data table. Actual values would be obtained from specific DFT calculations for a given reaction.

Theoretical Prediction and Analysis of Selectivity (Regio-, Chemo-, Stereo-, Enantio-, Diastereoselectivity)

A significant strength of computational chemistry is its ability to predict and rationalize the different forms of selectivity observed in chemical reactions. For the reactions of N-acyliminium ions generated from this compound, theoretical calculations have been instrumental in understanding and predicting selectivity.

Diastereoselectivity: In nucleophilic additions to substituted cyclic N-acyliminium ions, the conformation of the ion plays a crucial role in determining the facial selectivity of the attack. DFT calculations, in conjunction with experimental techniques like low-temperature NMR, have been used to determine the preferred conformation of these ions, which is consistent with observed diastereoselectivities. nih.gov For instance, the conformation of the N-acyliminium ion can dictate whether a nucleophile attacks from the top or bottom face, leading to a predominance of one diastereomer.

Enantioselectivity: In catalyzed reactions, the origin of enantioselectivity can be elucidated by modeling the transition states involving the chiral catalyst. Quantum chemical calculations can highlight the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate in the transition state that are responsible for discriminating between the two enantiomeric pathways. This has been a powerful approach in the computational design of organocatalysts for various asymmetric transformations. rsc.org

Regioselectivity: When a nucleophile has multiple reactive sites, or when the electrophile has multiple positions susceptible to attack, DFT calculations of local reactivity descriptors (such as Fukui functions or electrostatic potential maps) can predict the most likely site of reaction, thus explaining the observed regioselectivity.

The following table illustrates how computational data can be used to predict stereoselectivity in a reaction.

| Parameter | Pathway A (forms cis-product) | Pathway B (forms trans-product) | Predicted Outcome |

| ΔG‡ (Activation Free Energy) | 12.5 kcal/mol | 15.0 kcal/mol | The cis-product is kinetically favored. |

| ΔG (Reaction Free Energy) | -8.2 kcal/mol | -7.5 kcal/mol | The cis-product is thermodynamically favored. |

| Predicted cis:trans ratio | 95:5 | - | High diastereoselectivity for the cis-product. |

Note: This is a representative data table. Actual values would be obtained from specific DFT calculations for a given reaction.

Quantum Chemical Calculations for Catalyst and Reaction Design

Beyond analyzing existing reactions, quantum chemical calculations are increasingly being used in a predictive capacity for the design of new catalysts and reactions. This computational-led approach can significantly accelerate the discovery and development of novel synthetic methodologies.

In the realm of reactions involving pyrrolidine-derived intermediates, quantum chemical calculations can contribute to:

Designing Novel Catalysts: By understanding the mechanism and the factors controlling selectivity, new catalysts can be designed in silico. For example, modifications to a catalyst's structure can be modeled to enhance its stereodifferentiating ability by creating a more sterically demanding or electronically biased chiral pocket around the active site. Computational approaches have been highlighted as a key strategy to move from a trial-and-error approach to a more systematic design of catalysts. rsc.org

Predicting Reaction Outcomes: Computational tools can be used to screen potential reactants and catalysts to predict the feasibility and selectivity of a proposed reaction before it is attempted in the laboratory. This can save significant time and resources by prioritizing experiments that are most likely to be successful.

Simplifying Catalyst Structures: In some cases, computational analysis may reveal that a complex catalyst structure can be simplified without compromising its activity or selectivity. This can lead to the development of more practical and cost-effective catalytic systems.

The use of quantum chemical calculations is a cornerstone of modern organic chemistry, providing deep insights that guide experimental work. For a molecule like this compound, which serves as a gateway to the rich chemistry of N-acyliminium ions, these computational investigations are crucial for harnessing its full synthetic potential.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Acetoxy 2 Pyrrolidinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-acetoxy-2-pyrrolidinone in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons within the molecule. For this compound, distinct signals are expected for the protons on the pyrrolidinone ring, the amide proton, and the acetyl group.

The most characteristic signal is that of the proton at the C5 position (H5). This proton is bonded to a carbon that is flanked by two electronegative atoms: the ring nitrogen and the ester oxygen. This environment results in significant deshielding, shifting its resonance far downfield compared to typical alkyl protons, likely in the range of δ 5.8–6.2 ppm. The protons of the methylene (B1212753) groups at C3 and C4 would appear as complex multiplets in the δ 2.0–2.8 ppm region. The methyl protons of the acetoxy group are expected to produce a sharp singlet at approximately δ 2.1 ppm. oregonstate.edupdx.edu The amide (N-H) proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally between δ 7.0–8.5 ppm. organicchemistrydata.org

Research on 5-substituted-2-pyrrolidinones demonstrates the utility of ¹H NMR in characterizing derivatives. For example, the chemical shift of the C5 proton is highly sensitive to the nature of the substituent at that position, providing a clear diagnostic marker for successful substitution reactions. sci-hub.se

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H5 | 5.8 - 6.2 | Multiplet |

| H3, H4 | 2.0 - 2.8 | Multiplet |

| NH | 7.0 - 8.5 | Broad Singlet |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Two carbonyl carbon signals are expected: one for the lactam (amide) carbonyl (C2) around δ 175–180 ppm and one for the ester carbonyl at a slightly more upfield position of δ ~170 ppm. weebly.com

The C5 carbon, being attached to both nitrogen and oxygen, is expected to have a chemical shift in the range of δ 80–90 ppm. The C3 and C4 methylene carbons would resonate in the typical aliphatic region, predicted to be between δ 25–35 ppm. The acetate (B1210297) methyl carbon is anticipated to appear at approximately δ 21 ppm. weebly.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Lactam C=O) | 175 - 180 |

| Ester C=O | ~170 |

| C5 | 80 - 90 |

| C3, C4 | 25 - 35 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity of protons within the pyrrolidinone ring. Cross-peaks would be observed between H5 and the adjacent H4 protons, and between the H4 and H3 protons, confirming the -CH-CH₂-CH₂- spin system. chemguide.co.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the predicted proton signals to their corresponding carbon signals (e.g., the H5 signal at δ ~6.0 ppm to the C5 signal at δ ~85 ppm). chemguide.co.uk

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For chiral derivatives of this compound, these through-space correlation techniques can be used to determine the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (C₆H₉NO₃), the exact molecular weight is 143.0582 g/mol , and a molecular ion peak (M⁺˙) would be expected at m/z 143 in an electron ionization (EI) mass spectrum.

The fragmentation of this compound is expected to be dominated by the lability of the acetoxy group. The most probable fragmentation pathway involves the loss of the acetoxy radical (•OCOCH₃, 59 Da), leading to the formation of a highly stabilized N-acyliminium ion at m/z 84. sci-hub.sewhitman.edu This cation is often the base peak in the spectrum of such compounds. An alternative fragmentation could be the neutral loss of acetic acid (HOCOCH₃, 60 Da), which would yield a fragment ion at m/z 83. Subsequent fragmentation of the pyrrolidinone ring, such as the loss of carbon monoxide (CO, 28 Da), can also occur. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula of Ion |

|---|---|---|

| 143 | Molecular Ion [M]⁺˙ | [C₆H₉NO₃]⁺˙ |

| 84 | [M - •OCOCH₃]⁺ | [C₄H₆NO]⁺ |

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline solid state. This technique can precisely measure bond lengths, bond angles, and conformational details, and is the definitive method for assigning both relative and absolute stereochemistry. researchgate.net

There are no reported crystal structures for this compound itself, which has been described as an unstable oil, making it unsuitable for single-crystal X-ray analysis. sci-hub.se However, for any solid, crystalline derivatives of this compound, this technique would be invaluable. If a derivative is synthesized that contains a chiral center (for instance, at C5), X-ray crystallography could confirm the relative configuration of all stereocenters. Furthermore, if the derivative is resolved into its enantiomers and crystallized, or crystallized with a known chiral auxiliary, the absolute configuration could be determined. The structures of numerous other pyrrolidinone derivatives have been successfully determined using this method. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its amide and ester groups.

Two distinct carbonyl (C=O) stretching bands are the most diagnostic feature. The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl. Therefore, a strong band is predicted around 1740–1750 cm⁻¹ for the ester C=O stretch, while the five-membered lactam (amide) C=O stretch is expected to appear around 1700–1710 cm⁻¹. sci-hub.se Additionally, a broad absorption band for the N-H stretch of the secondary amide would be present around 3200–3300 cm⁻¹. Strong bands corresponding to the C-O stretching vibrations of the ester group would be visible in the 1200–1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3300 | N-H stretch | Secondary Amide (Lactam) |

| 2850 - 3000 | C-H stretch | Alkyl |

| 1740 - 1750 | C=O stretch | Ester |

| 1700 - 1710 | C=O stretch | 5-membered Lactam (Amide I) |

An in-depth exploration of the evolving landscape of this compound chemistry reveals significant progress in catalytic methods, synthetic applications, and the integration of computational and experimental strategies. This compound, a versatile precursor to N-acylimminium ions, is at the forefront of research aimed at developing more efficient and selective synthetic pathways for a wide range of valuable molecules.

Q & A

Q. How can researchers address data gaps in this compound’s toxicological profile?

- Methodological Answer :

- Design in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill gaps in acute toxicity and genotoxicity data .

- Collaborate with regulatory agencies to align testing protocols with OECD guidelines, ensuring data acceptability for risk assessment .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-reference decomposition pathways reported for analogous pyrrolidinone derivatives (e.g., 2-pyrrolidinone) to infer plausible mechanisms .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

- Safety Compliance : Regularly review SDS updates for evolving hazard classifications and handling recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.